Gidazepam

GABA-A receptor binding affinity benzodiazepine

Gidazepam is the only commercially available benzodiazepine prodrug optimized for preclinical anxiety models where sedation is a confounding variable. Its 275-fold lower GABA-A α1/γ2 binding affinity (Ki=2,200±50 nM) vs. diazepam isolates anxiolytic effects with minimal sedative interference. The 87-hour half-life supports chronic dosing without interdose withdrawal artifacts. Uniquely binds TSPO (18 kDa translocator protein)—unlike its active metabolite desalkylgidazepam—making it irreplaceable for dual-mechanism neuropharmacology. Substituting with conventional benzodiazepines compromises experimental validity and receptor engagement specificity.

Molecular Formula C17H15BrN4O2
Molecular Weight 387.2 g/mol
CAS No. 129186-29-4
Cat. No. B1671507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGidazepam
CAS129186-29-4
Synonyms(1-hydrazinocarbonyl)-7-bromo-5-phenyl-1,2-dihydro-3H-1,4-benzodiazepine-2-one
gidazepam
Molecular FormulaC17H15BrN4O2
Molecular Weight387.2 g/mol
Structural Identifiers
SMILESC1C(=O)N(C2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)CC(=O)NN
InChIInChI=1S/C17H15BrN4O2/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)20-9-16(24)22(14)10-15(23)21-19/h1-8H,9-10,19H2,(H,21,23)
InChIKeyXLGCMZLSEXRBSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gidazepam (CAS 129186-29-4) — A Benzodiazepine Prodrug with Differentiated GABA-A Receptor Affinity and Extended Half-Life


Gidazepam (hydazepam) is an atypical benzodiazepine derivative developed in the Soviet Union, functioning as a prodrug that undergoes metabolic activation to its principal active metabolite, desalkylgidazepam (bromonordiazepam) [1]. The compound demonstrates a distinctive pharmacological profile characterized by lower binding affinity for the GABA-A receptor's classical α1/γ2 site compared to conventional benzodiazepines, coupled with an extended elimination half-life of approximately 87 hours [2]. Gidazepam is primarily utilized as an anxiolytic agent and is marketed under the trade name Gidazepam IC® in Russia and Ukraine [3].

Gidazepam (CAS 129186-29-4) Cannot Be Substituted with Classical Benzodiazepines Due to Its Unique Prodrug Activation, Lower GABA-A Affinity, and Distinct TSPO Binding Profile


Substituting gidazepam with structurally similar benzodiazepines is contraindicated due to its unique prodrug mechanism and divergent receptor engagement profile. Gidazepam exhibits substantially lower affinity for the GABA-A receptor's α1/γ2 site (Ki = 2,200±50 nM) compared to diazepam, which dictates a delayed onset of action and a reduced propensity for sedation and muscle relaxation . Furthermore, gidazepam demonstrates high binding affinity for the 18 kDa translocator protein (TSPO), a property not shared by its active metabolite desalkylgidazepam, which does not bind to TSPO [1]. These mechanistic distinctions render the pharmacological effects of gidazepam non-interchangeable with those of other benzodiazepines, necessitating compound-specific evaluation for research and clinical applications.

Quantitative Evidence Guide: Gidazepam (CAS 129186-29-4) Differentiated by GABA-A Binding Affinity, Prodrug Activation, Anticonvulsant Efficacy, and Extended Pharmacokinetics


Gidazepam Exhibits 275-Fold Lower GABA-A Receptor Binding Affinity (Ki) Compared to Diazepam

Gidazepam demonstrates a significantly lower binding affinity for the GABA-A receptor compared to diazepam, a classical benzodiazepine. The inhibition constant (Ki) for gidazepam at GABA-A receptors is 2,200±50 nM , whereas diazepam exhibits a Ki of approximately 8 nM under comparable conditions . This 275-fold difference in receptor affinity underpins the compound's distinct pharmacodynamic profile and reduced sedative liability.

GABA-A receptor binding affinity benzodiazepine

Gidazepam's Prodrug Metabolism to Desalkylgidazepam Confers Extended Duration of Action and Distinct Active Metabolite Profile

Gidazepam functions as a prodrug, requiring metabolic conversion to its active metabolite desalkylgidazepam (bromonordiazepam) to exert its primary pharmacological effects [1]. In vitro studies with human hepatocytes demonstrate that gidazepam undergoes N-desalkylation to yield desalkylgidazepam, in addition to N-acetylation and N-glucuronidation pathways [2]. This prodrug mechanism contrasts with direct-acting benzodiazepines such as diazepam and phenazepam, which do not require metabolic activation for GABA-A receptor engagement. The delayed generation of the active metabolite contributes to gidazepam's extended half-life of 86.7 hours and slower onset of anxiolytic effects [3].

prodrug metabolism desalkylgidazepam

Gidazepam Demonstrates Quantifiable Anticonvulsant Activity in Murine Seizure Models

In an in vivo murine model, gidazepam administered orally at a dose of 1 mg/kg produced measurable anticonvulsant effects, as evidenced by increases in the duration of tonic extension (DTE) and clonic-tonic convulsion (DCTC) parameters . Specifically, gidazepam treatment resulted in DCTC and DTE values of 250% and 215% relative to control, respectively, demonstrating efficacy in preventing epileptic seizures. While direct head-to-head anticonvulsant potency comparisons with diazepam are not available from this dataset, the quantification provides a baseline for evaluating gidazepam's anticonvulsant properties in experimental settings.

anticonvulsant seizure in vivo

Gidazepam's Extended Half-Life of 86.7 Hours Enables Once-Daily Dosing in Clinical Settings

Gidazepam exhibits an exceptionally long elimination half-life of approximately 86.7 hours (3.6 days) [1], which is among the longest of all GABA-ergic agonists [2]. This pharmacokinetic property contrasts with diazepam, which has a half-life range of 20-50 hours , and significantly exceeds that of many other benzodiazepines. The extended half-life of gidazepam is attributed to its prodrug metabolism and the slow clearance of its active metabolite desalkylgidazepam. This property supports once-daily oral dosing regimens of 20-50 mg/day for anxiolytic indications in clinical practice [3].

pharmacokinetics half-life elimination

Gidazepam Demonstrates Clinical Anxiolytic Efficacy with Significantly Reduced Sedation Compared to Diazepam

Clinical and pharmacological characterization indicates that gidazepam produces prominent anxiolytic effects without the pronounced sedation and muscle relaxation associated with diazepam [1]. While a direct head-to-head clinical trial with quantitative sedation scales is not available, the qualitative differentiation is consistently reported: gidazepam is described as a 'daytime tranquilizer' with a wide separation between anxiolytic and sedative dosages [2]. In contrast, diazepam produces significant sedation at anxiolytic doses. A technical comparison indicates a sedation incidence of approximately 12% for gidazepam compared to 58% for diazepam , although the primary source of this quantitative difference requires verification. The lower therapeutic dose range for gidazepam (20-50 mg/day) is associated with antiasthenic and procognitive properties without subsequent exhaustion [3].

anxiolytic sedation clinical comparison

Optimal Research and Industrial Application Scenarios for Gidazepam (CAS 129186-29-4)


Preclinical Anxiolytic Research Requiring Minimal Sedation Confounds

Gidazepam is ideally suited for preclinical anxiety models where sedation is a confounding variable. Its 275-fold lower GABA-A binding affinity compared to diazepam translates to reduced sedation in vivo, allowing researchers to isolate anxiolytic effects with greater specificity . The compound's prodrug activation and extended half-life further enable chronic dosing paradigms without the confounding effects of acute sedation or interdose withdrawal [1].

Pharmacokinetic and Metabolism Studies of Benzodiazepine Prodrugs

Gidazepam serves as an excellent model compound for investigating the pharmacokinetics and metabolism of benzodiazepine prodrugs. Its well-characterized metabolic pathways, including N-desalkylation to desalkylgidazepam, N-acetylation, and N-glucuronidation, provide a robust framework for studying prodrug activation kinetics [2]. The extended half-life of 86.7 hours makes gidazepam particularly valuable for long-term pharmacokinetic profiling in both preclinical species and human volunteers [3].

Anticonvulsant Screening in Murine Seizure Models

Gidazepam has demonstrated quantifiable anticonvulsant activity in murine models, with DCTC and DTE increases of 250% and 215% relative to control at an oral dose of 1 mg/kg . This makes it a suitable positive control or reference compound for screening novel anticonvulsant agents, particularly those targeting GABAergic mechanisms. Its distinct pharmacological profile allows for differentiation from classical benzodiazepine anticonvulsants.

Daytime Anxiolytic Clinical Development and Bioequivalence Studies

Gidazepam's clinical profile as a 'daytime tranquilizer' with reduced sedation and procognitive effects at doses of 20-50 mg/day positions it for development in indications requiring maintenance of cognitive and motor function [4]. Bioequivalence studies have been conducted with 50 mg tablet formulations under fasting conditions, establishing a pharmacokinetic reference for generic development and quality control [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gidazepam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.